molecular formula C11H18O B8706398 EINECS 259-760-9 CAS No. 55695-36-8

EINECS 259-760-9

Cat. No. B8706398
M. Wt: 166.26 g/mol
InChI Key: APIYGDOSJKQKKZ-UHFFFAOYSA-N
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Patent
US04289705

Procedure details

Mesityl oxide (441 g) is added at 12°-16° C. to a stirred suspension of aluminum chloride (63 g) in toluene (2100 ml). A solution of isoprene (1224 g) in toluene (1800 ml) is then added over a period of 1.5 hr. at 15°-20° C. After approximately 48 hr. at 15°-25° C., the reaction mixture is washed successively with 10% hydrochloric acid sollution, water, 10% sodium bicarbonate solution, and water. The washed material is distilled rapidly at 3 mm Hg using a short column to give 626 g of crude product. Fractionation of 548 g of this material through a 12"×1", Goodloe packed column gives 478 g of 4-acetyl-1,3,3-trimethyl-1-cyclohexene containing a small amount of 1,8-p-menthadiene. The structure is confirmed by NMR (1H and 13C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
441 g
Type
reactant
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
2100 mL
Type
solvent
Reaction Step Two
Quantity
1224 g
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
material
Quantity
548 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:12]=[CH:13][C:14](=C)[CH3:15].[C:17]1(C)CCC(C(C)=C)CC=1>C1(C)C=CC=CC=1>[C:2]([CH:4]1[CH2:15][CH2:14][C:13]([CH3:12])=[CH:6][C:5]1([CH3:17])[CH3:7])(=[O:1])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)C(=C)C)C
Step Two
Name
Quantity
441 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
63 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1224 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
1800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
material
Quantity
548 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15°-20° C
WASH
Type
WASH
Details
at 15°-25° C., the reaction mixture is washed successively with 10% hydrochloric acid sollution, water, 10% sodium bicarbonate solution, and water
DISTILLATION
Type
DISTILLATION
Details
The washed material is distilled rapidly at 3 mm Hg
CUSTOM
Type
CUSTOM
Details
to give 626 g of crude product

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(=O)C1C(C=C(CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 478 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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